molecular formula C10H15Br B6188073 2-(bromomethyl)dispiro[3.0.3^{5}.1^{4}]nonane, Mixture of diastereomers CAS No. 2639443-58-4

2-(bromomethyl)dispiro[3.0.3^{5}.1^{4}]nonane, Mixture of diastereomers

Cat. No. B6188073
CAS RN: 2639443-58-4
M. Wt: 215.1
InChI Key:
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Description

2-(bromomethyl)dispiro[3.0.3^5.1^4]nonane, also known as 2-bromo-3,5-dimethyl-1,3-dioxane, is a mixture of diastereomers composed of two stereoisomers that differ in the arrangement of the atoms around a particular stereocenter. This compound is an important synthetic intermediate used in the synthesis of several biologically active compounds such as amino acids, peptides, and steroids. It is also used in the synthesis of some pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(bromomethyl)dispiro[3.0.3^5.1^4]nonane is used in the synthesis of several biologically active compounds such as amino acids, peptides, and steroids. It is also used in the synthesis of some pharmaceuticals and agrochemicals. In addition, this compound has been used in the synthesis of several complex molecules such as pyrrolidine-3-carboxylate, pyrrolidine-3-carboxylic acid, and N-methyl-2-amino-3-methyl-1-butanol.

Mechanism of Action

2-(bromomethyl)dispiro[3.0.3^5.1^4]nonane is a versatile intermediate used in the synthesis of several biologically active compounds. Its mechanism of action involves the formation of a bromonium ion intermediate, which then undergoes a 1,2-shift to form the desired product.
Biochemical and Physiological Effects
2-(bromomethyl)dispiro[3.0.3^5.1^4]nonane has been used in the synthesis of several biologically active compounds, but its biochemical and physiological effects have not been extensively studied. However, in vitro studies have shown that this compound is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

The use of 2-(bromomethyl)dispiro[3.0.3^5.1^4]nonane in the synthesis of biologically active compounds has several advantages. It is relatively inexpensive and can be stored for long periods of time without degradation. In addition, it is a versatile intermediate that can be used in the synthesis of a wide range of compounds. However, it should be noted that this compound is toxic and should be handled with care.

Future Directions

The use of 2-(bromomethyl)dispiro[3.0.3^5.1^4]nonane in the synthesis of biologically active compounds has several potential applications. Further research could be conducted to investigate the potential of this compound as a therapeutic agent for the treatment of certain diseases. In addition, further research could be conducted to evaluate the safety and efficacy of this compound in various laboratory experiments. Other potential future directions include investigating the mechanism of action of this compound and its potential use as a catalyst in organic synthesis.

Synthesis Methods

2-(bromomethyl)dispiro[3.0.3^5.1^4]nonane can be synthesized via a two-step process. The first step involves the reaction of 2-(bromomethyl)dispiro[3.0.3^{5}.1^{4}]nonane, Mixture of diastereomersdimethyl-1,3-dioxane with an excess of sodium hydroxide in ethanol. This reaction produces the sodium salt of 2-(bromomethyl)dispiro[3.0.3^5.1^4]nonane. The second step involves the conversion of the sodium salt into the free base form by the addition of hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(bromomethyl)dispiro[3.0.3^{5}.1^{4}]nonane involves the preparation of a dispiro compound followed by bromination of the methyl group. The diastereomers are obtained as a mixture.", "Starting Materials": [ "Cyclohexanone", "2,2-dimethyl-1,3-propanediol", "p-toluenesulfonic acid", "sodium hydroxide", "hydrogen peroxide", "sodium hypochlorite", "hydrobromic acid" ], "Reaction": [ "The first step involves the preparation of the dispiro compound by reacting cyclohexanone with 2,2-dimethyl-1,3-propanediol in the presence of p-toluenesulfonic acid as a catalyst.", "The resulting dispiro compound is then oxidized using hydrogen peroxide to form a diol intermediate.", "The diol intermediate is then treated with sodium hypochlorite to form a chlorohydrin intermediate.", "Finally, the chlorohydrin intermediate is treated with hydrobromic acid to obtain the desired product, 2-(bromomethyl)dispiro[3.0.3^{5}.1^{4}]nonane as a mixture of diastereomers." ] }

CAS RN

2639443-58-4

Molecular Formula

C10H15Br

Molecular Weight

215.1

Purity

95

Origin of Product

United States

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